molecular formula C4H6N2 B7779765 3-Aminocrotononitrile CAS No. 870-64-4

3-Aminocrotononitrile

Cat. No.: B7779765
CAS No.: 870-64-4
M. Wt: 82.10 g/mol
InChI Key: DELJOESCKJGFML-RQOWECAXSA-N
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Description

Beta-Aminocrotononitrile: is an organic compound with the molecular formula C4H6N2. It is also known as 3-aminocrotononitrile and is characterized by the presence of an amino group and a nitrile group attached to a butene backbone. This compound is notable for its role as an intermediate in the synthesis of various heterocyclic compounds and its applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Aminocrotononitrile can be synthesized through several methods. One common method involves the reaction of crotononitrile with ammonia. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The reaction can be represented as follows:

CH3CH=CHCN+NH3CH3CH(NH2)CHCNCH_3CH=CHCN + NH_3 \rightarrow CH_3CH(NH_2)CHCN CH3​CH=CHCN+NH3​→CH3​CH(NH2​)CHCN

Industrial Production Methods: In industrial settings, beta-aminocrotononitrile is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality beta-aminocrotononitrile.

Chemical Reactions Analysis

Types of Reactions: Beta-Aminocrotononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids and Bases: Used to catalyze isomerization and condensation reactions.

    Solvents: Benzene, ethanol, and other organic solvents are commonly used in these reactions.

Major Products:

  • 4-Amino-1,3-dicyano-2-methylpenta-1,3-diene
  • 2-Amino-5-cyano-4,6-lutidine
  • Chloromethyldihydropyridine derivatives

Mechanism of Action

The mechanism of action of beta-aminocrotononitrile involves its reactivity with various nucleophiles and electrophiles. The amino group and nitrile group provide sites for nucleophilic and electrophilic attacks, respectively. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

  • 3-Aminocrotononitrile
  • 3-Amino-2-butenenitrile
  • 2-Butenenitrile, 3-amino-

Comparison: Beta-Aminocrotononitrile is unique due to its ability to undergo isomerization and self-condensation reactions, which are not as prominent in similar compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis, distinguishing it from other related compounds .

Properties

IUPAC Name

(Z)-3-aminobut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJOESCKJGFML-RQOWECAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308703
Record name (2Z)-3-Amino-2-butenenitrile
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Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow flakes; [MSDSonline]
Record name 3-Aminocrotononitrile
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CAS No.

870-64-4, 1118-61-2
Record name (2Z)-3-Amino-2-butenenitrile
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Record name 2-Butenenitrile, 3-amino-
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Record name (2Z)-3-Amino-2-butenenitrile
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Record name 3-aminocrotononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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